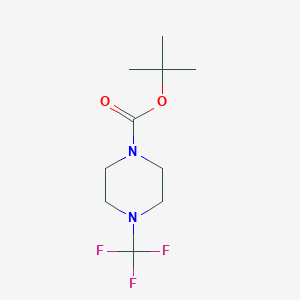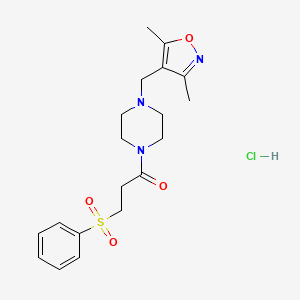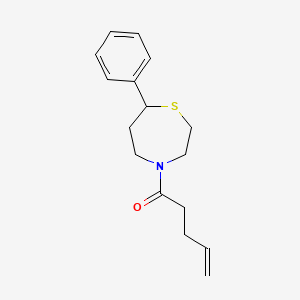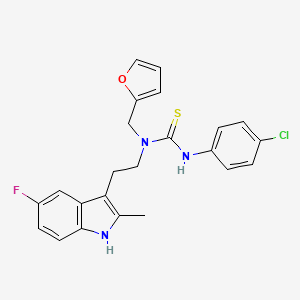
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate is an organic compound with the molecular formula C10H17F3N2O2. It is a piperazine derivative that features a trifluoromethyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl piperazine-1-carboxylate with trifluoromethylating agents under controlled conditions. For instance, a facile method to introduce trifluoromethyl groups on secondary amines has been developed, which avoids the use of expensive and hazardous reagents . This method results in the formation of this compound as a crystalline solid, demonstrating a clean reaction procedure .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow chemistry and transition metal-free synthesis has been explored to improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be involved in coupling reactions with aryl halides, facilitated by catalysts such as CuBr and bases like K3PO4.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoromethylating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various trifluoromethylated derivatives, while coupling reactions can produce complex arylated compounds.
Properties
IUPAC Name |
tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-4-6-15(7-5-14)10(11,12)13/h4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHNMAXBROYLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2713855.png)

![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)

![N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2713865.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2713867.png)
![5-[(1S,2S)-rel-2-aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B2713868.png)

![2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide](/img/structure/B2713870.png)
![(4-Fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide](/img/structure/B2713873.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713874.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-{[(thiophen-2-yl)carbamoyl]amino}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2713875.png)

